![molecular formula C23H24 B14629443 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) CAS No. 54241-64-4](/img/structure/B14629443.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) is an organic compound with a complex structure that includes multiple aromatic rings and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) typically involves the reaction of 3-methyl-1,2-phenylenebis(methylene) with 2-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency catalysts and optimized reaction conditions can significantly enhance the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Applications De Recherche Scientifique
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its environment. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)]bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S:S) palladium (II)
- 3,3′-(1,2-Phenylenebis(methylene))bis(1-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
- 1,1’-[(1,4-Phenylenebis(methylene))bis(pyridin-1-ium)]bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S:S) palladium (II)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) is unique due to its specific arrangement of methyl groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
54241-64-4 |
|---|---|
Formule moléculaire |
C23H24 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-methyl-2,3-bis[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24/c1-17-9-4-6-12-20(17)15-22-14-8-11-19(3)23(22)16-21-13-7-5-10-18(21)2/h4-14H,15-16H2,1-3H3 |
Clé InChI |
YKQDIDLZESPZRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=CC=CC=C2C)CC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


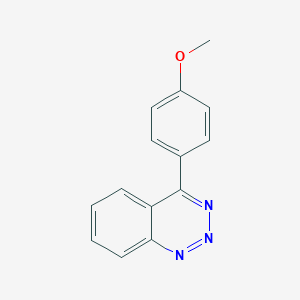
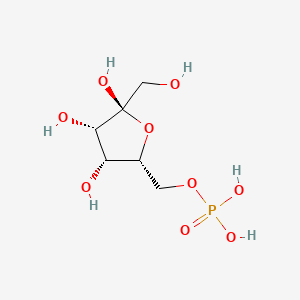
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
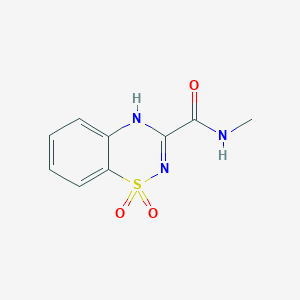
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
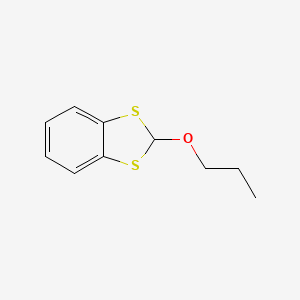

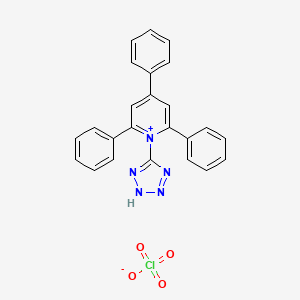
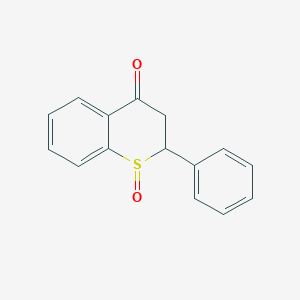
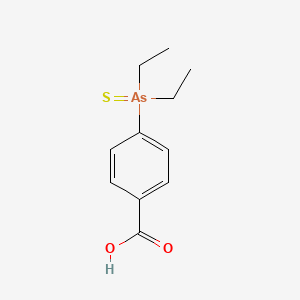
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
